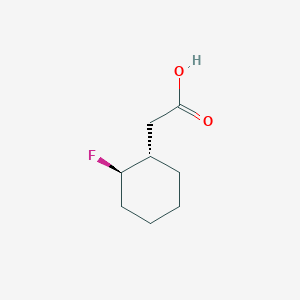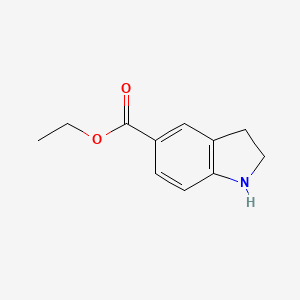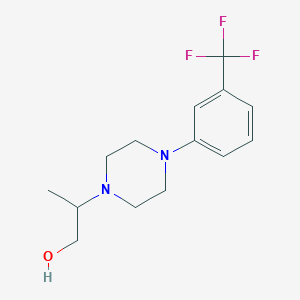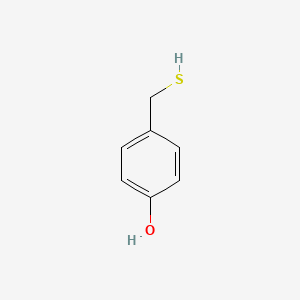
2,2'-(Naphthalene-1,4-diyl)dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C24H16O2. It is characterized by the presence of two benzaldehyde groups attached to a naphthalene core. This compound is often used in chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde typically involves the reaction of naphthalene-1,4-dicarboxaldehyde with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as tetrafluoroboric acid (HBF4) and a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures, often around -60°C, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2,2’-(Naphthalene-1,4-diyl)dibenzoic acid.
Reduction: Formation of 2,2’-(Naphthalene-1,4-diyl)dibenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde involves its reactivity with various chemical reagents. The aldehyde groups are highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a starting material for the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Similar in structure but with a diphenylethene core instead of a naphthalene core.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains an ethyne linkage instead of a naphthalene core.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where the naphthalene core’s rigidity and planarity are advantageous.
Propriétés
Formule moléculaire |
C24H16O2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-[4-(2-formylphenyl)naphthalen-1-yl]benzaldehyde |
InChI |
InChI=1S/C24H16O2/c25-15-17-7-1-3-9-19(17)23-13-14-24(22-12-6-5-11-21(22)23)20-10-4-2-8-18(20)16-26/h1-16H |
Clé InChI |
PJQPYTKIOSMIGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)

![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)
![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)





![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)
